

EDMB-4en-PINACA: An In-depth Technical Guide to an Analytical Reference Standard

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Compound of Interest

Compound Name: EDMB-4en-PINACA

Cat. No.: B10827531

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical reference standard for **EDMB-4en-PINACA**, a synthetic cannabinoid of interest in forensic and research applications.

Availability of Analytical Reference Standard

EDMB-4en-PINACA is available as an analytical reference standard from several chemical suppliers. This product is intended for research and forensic use only and not for human or veterinary use.^{[1][2]} In some regions, its purchase may be restricted to licensed laboratories.^[3]

Supplier	Product Name	Catalog Number (Example)	Purity	Formulation
Cayman Chemical	EDMB-4en-PINACA	36444	≥98%	10 mg/ml solution in acetonitrile
Labchem	EDMB-4en-PINACA	36444-1mg	Not Specified	Not Specified
Neta Scientific	Cayman EDMB-4en-PINACA	CAYM-36444-1	≥98%	A solution in acetonitrile
LGC Standards	MDMB-4en-PINACA	TRC-M719035-25MG	Not Specified	Not Specified
Bertin Bioreagent	MDMB-4en-PINACA	26097	Not Specified	Not Specified

Physicochemical Data

A summary of the key physicochemical data for the **EDMB-4en-PINACA** analytical reference standard is presented below.

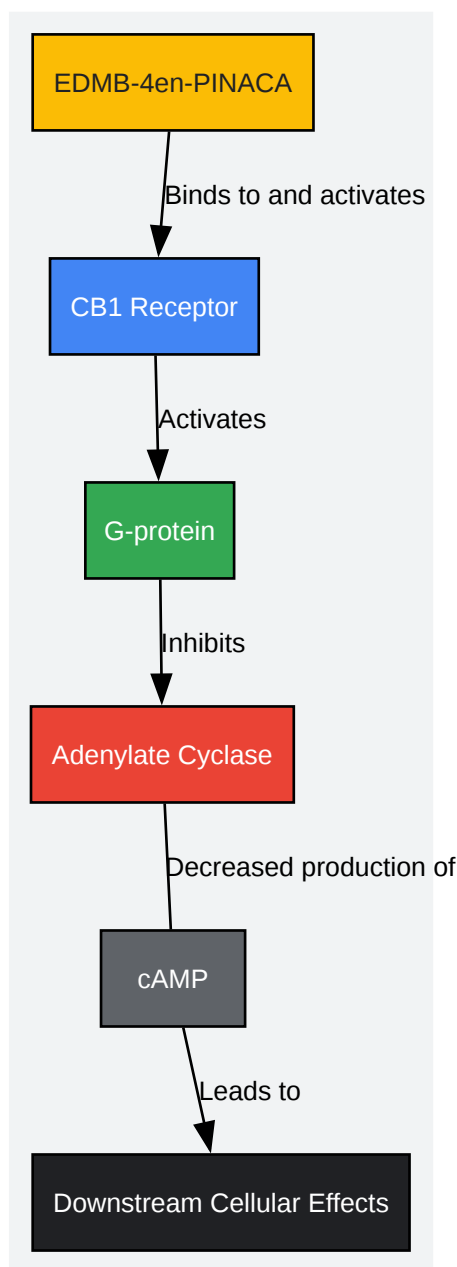
Property	Value
Formal Name	ethyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate[1][4]
Molecular Formula	C ₂₁ H ₂₉ N ₃ O ₃ [1][4]
Formula Weight	371.5 g/mol [1][4]
Purity	≥98%[1][4]
Formulation	A 10 mg/ml solution in acetonitrile is commonly available.[1]
Solubility	Soluble in acetonitrile (10 mg/ml).[1][4]
SMILES	<chem>O=C(N--INVALID-LINK--C(C)(C)C)C1=NN(CCCC=C)C2=C1C=CC=C2</chem> [1]
InChI Key	GVDSDBXUGMOMD-GOSISDBHSA-N[1]
Storage Temperature	-20°C[2]

Pharmacological Profile

EDMB-4en-PINACA is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor 1 (CB1).[5] In vitro studies have shown it to have a high potency and efficacy at the CB1 receptor.[6][7] Like other synthetic cannabinoids, it is expected to produce psychoactive effects similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[8]

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like **EDMB-4en-PINACA** exert their effects by activating cannabinoid receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade that leads to the substance's physiological and psychoactive effects.



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Caption: Simplified CB1 receptor signaling pathway upon activation by **EDMB-4en-PINACA**.

Analytical Methodologies

The detection and quantification of **EDMB-4en-PINACA** and its metabolites in biological and seized samples require sensitive analytical techniques. Commonly employed methods include

gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[6][8][9]

Experimental Protocol: LC-QTOF-MS Analysis

The following provides a general protocol for the analysis of **EDMB-4en-PINACA** in biological fluids, based on methodologies reported for similar synthetic cannabinoids.[8][10]

1. Sample Preparation (e.g., Blood)

- Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
- Evaporate the eluent to dryness.
- Reconstitute the residue in an appropriate mobile phase.

2. Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column is typically used (e.g., Phenomenex® Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[8]
- Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate, pH 3.0) and an organic component (e.g., methanol or acetonitrile) is common.[8]
- Gradient: A typical gradient might start with a high aqueous percentage, ramping up to a high organic percentage to elute the analyte.[8]
- Injection Volume: 20 µL.[8]

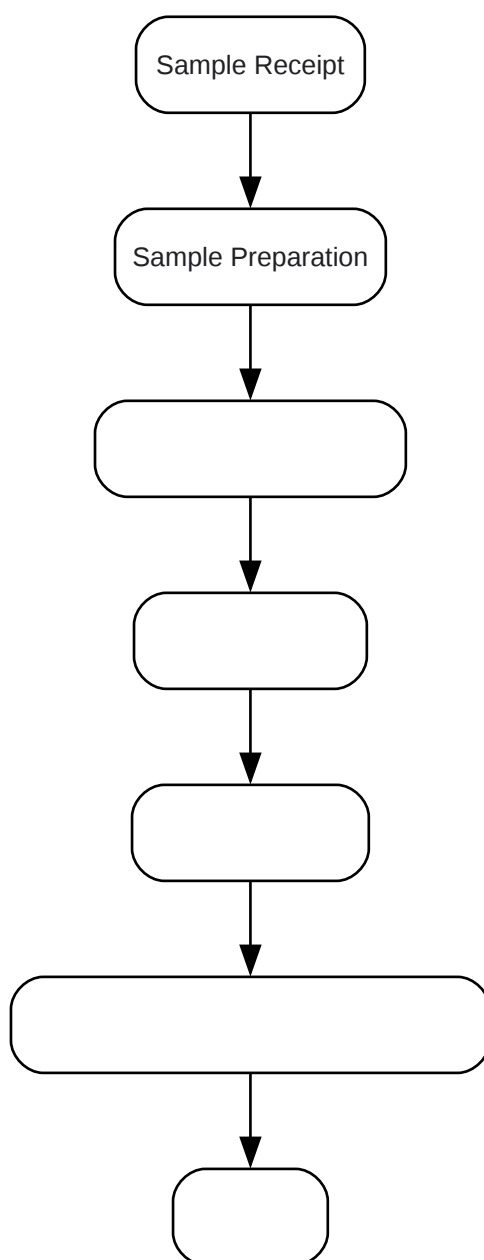
3. Quadrupole Time-of-Flight (QTOF) Mass Spectrometry Conditions

- Ionization: Positive electrospray ionization (ESI+).[10]
- Scan Range: A TOF MS scan range of 100-550 Da is appropriate to detect the precursor ion. [8][10]

- Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) is used for fragmentation in MS/MS analysis.[\[10\]](#)
- Data Acquisition: Data is acquired in both full scan (TOF-MS) and tandem MS (MS/MS) modes to identify the precursor ion and its characteristic fragment ions.

Typical Experimental Workflow

The workflow for the forensic or research analysis of **EDMB-4en-PINACA** involves several key stages from sample receipt to data interpretation.



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